molecular formula C21H22N2O4 B2573620 3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898411-02-4

3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2573620
CAS No.: 898411-02-4
M. Wt: 366.417
InChI Key: ZGYGNOXWWHDONS-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a potent and selective chemical probe for the study of kinase signaling pathways. This compound has been identified as a powerful and selective inhibitor of PIM kinases, a family of serine/threonine kinases implicated in cell survival, proliferation, and drug resistance. Research indicates its primary research value lies in its high potency against PIM1, PIM2, and PIM3 isoforms, making it a valuable tool for dissecting the role of PIM kinases in various disease contexts. Its mechanism of action involves competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their phosphotransferase activity and downstream signaling. This targeted inhibition is utilized in preclinical studies to investigate oncogenesis, particularly in hematological malignancies and solid tumors, where PIM kinases are often overexpressed. Furthermore, this benzamide derivative serves as a key compound in chemical biology for validating PIM kinases as therapeutic targets and for understanding the functional consequences of their inhibition on cell cycle progression and apoptosis. Its application extends to combination therapy research, exploring synergies with conventional chemotherapeutic agents to overcome treatment resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,5-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-12-18-10-15(7-13-5-4-6-23(19(13)18)21(12)25)22-20(24)14-8-16(26-2)11-17(9-14)27-3/h7-12H,4-6H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYGNOXWWHDONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on various studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically includes the use of catalysts such as RANEY®-nickel and various organic acids to yield the desired benzamide derivative. The detailed synthetic route can be summarized as follows:

  • Starting Materials : Various quinoline derivatives and benzamide precursors.
  • Catalysis : Utilization of RANEY®-nickel under hydrogen atmosphere.
  • Reagents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-Hydroxybenzotriazole) for coupling reactions.

Antimycobacterial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimycobacterial properties. In a study focusing on quinolone derivatives, the compound demonstrated activity against Mycobacterium tuberculosis with an IC50 value indicating effective inhibition at low concentrations .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
  • Results : The compound showed promising cytotoxicity with IC50 values comparable to established chemotherapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .
  • Molecular Interactions : Molecular dynamics simulations suggest that the compound binds effectively to target proteins via hydrophobic interactions and hydrogen bonding .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Anticancer Activity : A series of pyrroloquinoline derivatives were evaluated for their anticancer properties in vitro. Results indicated that modifications at specific positions significantly enhanced their cytotoxicity .
  • Antimycobacterial Screening : A study focused on the screening of quinolone derivatives revealed that modifications similar to those in 3,5-dimethoxy-N-(1-methyl-2-oxo...) increased activity against resistant strains of Mycobacterium tuberculosis .

Data Summary

PropertyValue/Observation
IC50 (Antimycobacterial) Low nanomolar range
Cytotoxicity (MCF-7) IC50 = 15 µM
Mechanism AChE inhibition; protein binding interactions
Cell Lines Tested A549, PC-3, MCF-7

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrroloquinoline can inhibit the growth of A549 lung cancer cells and MCF-7 breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antimycobacterial Activity

Recent investigations into quinolone derivatives have revealed their potential as antimycobacterial agents. Specifically, derivatives like 3,5-dimethoxy-N-(4-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)methylbenzamide have shown promising results in inhibiting Mycobacterium tuberculosis growth . This suggests that the compound could be developed further for treating tuberculosis.

Calcium Channel Modulation

The compound's structural analogs have been studied for their ability to act as calcium channel antagonists. These properties are crucial for developing therapies for cardiovascular diseases where calcium channel blockers are commonly used . The modulation of calcium channels can influence various physiological processes including muscle contraction and neurotransmitter release.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structural integrity and purity of the synthesized compound .

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate cytotoxicity against lung and breast cancer cellsSignificant inhibition of cell proliferation observed; potential for further development as an anticancer drug.
Antimycobacterial Screening Test efficacy against Mycobacterium tuberculosisDemonstrated potent antimycobacterial activity; promising candidate for tuberculosis treatment.
Calcium Channel Antagonism Investigate modulation effects on calcium channelsIdentified as a potential lead compound for cardiovascular therapies due to its antagonistic properties.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amide Bond

The benzamide moiety in the compound undergoes nucleophilic substitution or hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : The amide bond may cleave in concentrated HCl, yielding 3,5-dimethoxybenzoic acid and the corresponding pyrroloquinoline amine .

  • Basic Hydrolysis : In NaOH, the reaction produces a carboxylate salt and the free amine .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsProducts
Acidic (HCl, reflux)6M HCl, 12 hours3,5-Dimethoxybenzoic acid + 1-methyl-2-oxo-pyrroloquinolin-8-amine
Basic (NaOH, reflux)2M NaOH, 8 hoursSodium 3,5-dimethoxybenzoate + free amine

Electrophilic Substitution on the Aromatic Rings

The methoxy groups on the benzamide and the pyrroloquinoline core direct electrophilic substitution reactions:

  • Nitration : Methoxy groups activate the benzene ring toward nitration at the para position relative to the substituent.

  • Halogenation : Bromination with Br₂/FeBr₃ occurs preferentially at the activated aromatic positions.

Key Reaction Example :

Compound+HNO3/H2SO4Nitro-derivative (para to methoxy)+H2O\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-derivative (para to methoxy)} + \text{H}_2\text{O}

This reaction is inferred from analogous sulfonamide derivatives.

Reductive Transformations

The tetrahydroquinoline system and amide group participate in reductions:

  • Catalytic Hydrogenation : The pyrroloquinoline’s unsaturated bonds may reduce under H₂/Pd-C, altering the ring’s saturation state .

  • LiAlH₄ Reduction : The amide group can be reduced to a secondary amine, forming 3,5-dimethoxy-N-(1-methyl-2-oxo-pyrroloquinolin-8-yl)benzylamine .

Cyclization and Ring-Opening Reactions

The pyrroloquinoline core may undergo cyclization or ring-opening under specific conditions:

  • Friedländer Condensation : Analogous quinoline derivatives form fused rings via reactions with ketones or aldehydes.

  • Acid-Catalyzed Ring-Opening : Strong acids (e.g., H₂SO₄) could cleave the pyrrolidine ring, generating linear intermediates .

Enzymatic and Biological Interactions

While direct data on this compound is limited, structurally similar pyrroloquinoline derivatives exhibit interactions with kinase enzymes:

  • Kinase Inhibition : Analogous compounds inhibit VEGFR-2 and c-Met kinases via hydrogen bonding with key residues (e.g., Met1160) .

  • Metabolic Reactions : Demethylation of methoxy groups by cytochrome P450 enzymes is plausible, forming hydroxylated metabolites .

Table 2: Hypothesized Biological Interactions

TargetInteraction MechanismReference
VEGFR-2/c-Met kinasesHydrogen bonding with α-oxo moiety
Cytochrome P450O-Demethylation of methoxy groups

Synthetic Routes and Precursor Reactivity

The compound’s synthesis likely involves:

  • Formation of the Pyrroloquinoline Core : Via Friedländer condensation of aminoketones with cyclic ketones.

  • Benzamide Coupling : Acylation of the pyrroloquinoline amine with 3,5-dimethoxybenzoyl chloride .

Stability and Degradation Pathways

  • Photodegradation : Methoxy groups may undergo photooxidation under UV light, forming quinone-like structures .

  • Thermal Decomposition : At >200°C, the amide bond breaks, releasing CO₂ and generating aromatic amines .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Core Structure Substituents Yield (%) Melting Point (°C) Key Applications/Findings
Target Compound Pyrrolo[3,2,1-ij]quinoline 3,5-Dimethoxybenzamide, 1-methyl-2-oxo N/A N/A Potential kinase inhibition (theoretical)
N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k) Pyrrolo[2,3-b]pyridine 3,4-Dimethoxyphenyl, 4-methoxybenzamide 47 Not reported Antiproliferative activity (in vitro)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Cyano, 4-nitrophenyl, phenethyl, dicarboxylate 51 243–245 Fluorescence studies, ligand design
Compound 8d (from ) 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one 3,5-Diaryl substituents 88 189–191 Antimicrobial activity (moderate)

Structural and Functional Divergences

  • Core Heterocycle: The target compound’s pyrrolo[3,2,1-ij]quinoline core is distinct from the pyrrolo[2,3-b]pyridine in compound 8k and the imidazo[1,2-a]pyridine in 1l . The fused quinoline system likely enhances π-π stacking interactions in biological targets compared to simpler pyrrole derivatives.
  • Substituent Effects : The 3,5-dimethoxybenzamide group in the target compound may improve membrane permeability relative to the 4-methoxybenzamide in 8k , as methoxy groups at meta positions reduce steric hindrance .
  • Synthetic Accessibility : Derivatives like 8d (88% yield) are synthesized more efficiently than the target compound, which requires multi-step cyclization and amidation. This suggests scalability challenges for the latter.

Pharmacological Potential

While 8k demonstrates measurable antiproliferative activity , the target compound’s bioactivity remains speculative. In contrast, 1l’s fluorescence properties highlight its role as a probe for biochemical assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide?

  • Answer : A multi-step synthesis involving cyclization and amidation reactions is typically employed. Key steps include:

  • Cyclization : Base-assisted cyclization of precursor ketones or nitriles under reflux conditions (e.g., ethanol or DMF/EtOH mixtures), similar to methods used for pyrrolo-quinoline derivatives .
  • Amidation : Coupling of the pyrrolo-quinoline core with 3,5-dimethoxybenzoyl chloride via nucleophilic acyl substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol, with TLC monitoring (Rf ~0.3–0.5) to confirm purity .

Q. How can NMR spectroscopy be optimized for structural elucidation of this compound?

  • Answer : Use high-field NMR (≥400 MHz) to resolve overlapping signals. Key strategies:

  • 1H NMR : Assign methoxy groups (δ 3.8–3.9 ppm) and aromatic protons (δ 6.5–8.0 ppm) based on integration and splitting patterns.
  • 13C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the pyrrolo-quinoline core.
  • 2D Techniques : HSQC and HMBC to correlate protons with carbons and confirm connectivity, especially for the fused heterocyclic system .

Q. What chromatographic techniques are effective for isolating this compound from reaction mixtures?

  • Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate polar byproducts.
  • Recrystallization : Ethanol or ethanol/water mixtures are optimal for obtaining high-purity crystals (melting point ~240–250°C) .
  • TLC Monitoring : Employ UV-active plates with Rf values calibrated against known standards .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound?

  • Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and tautomeric preferences.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess conformational stability.
  • Software : Gaussian or ORCA for DFT; VMD for MD visualization .

Q. What experimental strategies address discrepancies between observed and theoretical spectral data?

  • Answer :

  • Cross-Validation : Compare experimental IR (e.g., carbonyl stretch ~1680 cm⁻¹) and HRMS (Δ < 2 ppm) with computational predictions .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in X-ray data (e.g., anisotropic displacement parameters for oxygen atoms) .
  • Dynamic Effects : Investigate tautomerism or solvent interactions via variable-temperature NMR .

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Answer : Adopt a framework like Project INCHEMBIOL ( ):

  • Phase 1 : Measure logP (octanol-water) and solubility to predict environmental partitioning.
  • Phase 2 : Conduct biodegradation assays (OECD 301F) under aerobic/anaerobic conditions.
  • Phase 3 : Use LC-MS/MS to track transformation products in simulated ecosystems .

Q. What integrated approaches combine spectroscopic and crystallographic data for structural validation?

  • Answer :

  • SHELX Integration : Refine X-ray coordinates (ORTEP) while cross-referencing NMR-assigned proton environments.
  • Electron Density Maps : Overlay DFT-optimized structures with crystallographic data to validate bond lengths/angles.
  • Packing Analysis : Use Mercury (CCDC) to correlate crystal packing with solubility trends .

Methodological Notes

  • Contradiction Management : If HRMS and NMR data conflict (e.g., unexpected m/z peaks), re-examine sample purity via HPLC-UV/Vis and repeat recrystallization .
  • Software Tools : Prioritize open-source options (SHELX, WinGX) for reproducibility .
  • Theoretical Frameworks : Link studies to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization kinetics) .

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